4,6-Dimethoxy-2-methyl-5-pyrimidinecarboxylic acid
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Overview
Description
4,6-DIMETHOXY-2-METHYLPYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its significant role in various chemical and biological processes, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-DIMETHOXY-2-METHYLPYRIMIDINE-5-CARBOXYLIC ACID typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction proceeds through a series of steps, including cyclization and methoxylation, to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-DIMETHOXY-2-METHYLPYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
4,6-DIMETHOXY-2-METHYLPYRIMIDINE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,6-DIMETHOXY-2-METHYLPYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4,6-Dichloro-2-methylpyrimidine: Used in the development of antihypertensive medicines.
4,6-Dimethoxy-2-methylpyrimidine: Similar in structure but lacks the carboxylic acid group.
Uniqueness: 4,6-DIMETHOXY-2-METHYLPYRIMIDINE-5-CARBOXYLIC ACID is unique due to the presence of both methoxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
4319-94-2 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4,6-dimethoxy-2-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-4-9-6(13-2)5(8(11)12)7(10-4)14-3/h1-3H3,(H,11,12) |
InChI Key |
AFQFJWNDAJKLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)C(=O)O)OC |
Origin of Product |
United States |
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